Lipophilicity Differentiation: N-(4-Bromobenzyl)acetamide vs. 4-Bromobenzylamine and 2-Bromo-N-(4-bromobenzyl)acetamide
N-(4-Bromobenzyl)acetamide exhibits an XLogP3 value of 1.6, which is intermediate between its precursor amine (4-bromobenzylamine, predicted LogP ~1.3-1.8) and its more lipophilic α-bromo derivative, 2-Bromo-N-(4-bromobenzyl)acetamide, which has an ACD/LogP of 2.44 [1]. This specific lipophilicity is crucial for balancing membrane permeability and aqueous solubility in medicinal chemistry campaigns. The XLogP3 of 1.6 positions the compound favorably for CNS drug discovery, adhering to Lipinski's Rule of Five, whereas the 2-bromo analog (LogP 2.44) may present different ADME characteristics and potential toxicity profiles [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Bromo-N-(4-bromobenzyl)acetamide: ACD/LogP = 2.44 |
| Quantified Difference | ΔLogP = 0.84 (target compound is less lipophilic by 0.84 log units) |
| Conditions | In silico prediction (XLogP3 vs. ACD/LogP) |
Why This Matters
The significantly lower lipophilicity of the target compound compared to its α-bromo analog dictates different behavior in biological assays and formulation studies, making it the preferred choice for applications requiring moderate permeability and reduced non-specific binding.
- [1] Legacy ChemSpider. 2-Bromo-N-(4-bromobenzyl)acetamide. ACD/LogP: 2.44. Available at: https://legacy.chemspider.com/Chemical-Structure.58944670.html View Source
- [2] Lipinski, C.A. et al. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3-26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
